molecular formula C28H26Br2N2P2 B377479 1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane

1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane

Cat. No.: B377479
M. Wt: 612.3g/mol
InChI Key: FPHCXOIDHDDRRV-UHFFFAOYSA-N
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Description

1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane is a complex organophosphorus compound It features a unique structure with two bromophenyl groups and two diphenyl groups attached to a diaza-diphosphacyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane typically involves the reaction of 4-bromobenzaldehyde with diphenylphosphine and a suitable nitrogen source under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like toluene or THF. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane depends on its specific application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(4-chlorophenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
  • 1,5-Bis(4-methylphenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane
  • 1,5-Bis(4-fluorophenyl)-3,7-diphenyl-1,5-diaza-3,7-diphosphacyclooctane

Uniqueness

1,5-Bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane is unique due to the presence of bromine atoms, which can participate in various substitution reactions, making it a versatile intermediate for further functionalization.

Properties

Molecular Formula

C28H26Br2N2P2

Molecular Weight

612.3g/mol

IUPAC Name

1,5-bis(4-bromophenyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocane

InChI

InChI=1S/C28H26Br2N2P2/c29-23-11-15-25(16-12-23)31-19-33(27-7-3-1-4-8-27)20-32(26-17-13-24(30)14-18-26)22-34(21-31)28-9-5-2-6-10-28/h1-18H,19-22H2

InChI Key

FPHCXOIDHDDRRV-UHFFFAOYSA-N

SMILES

C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=C(C=C5)Br

Canonical SMILES

C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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